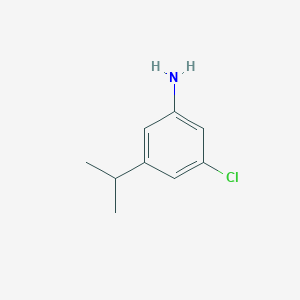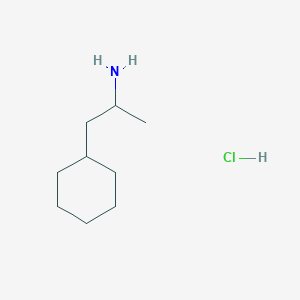
2-(methoxymethyl)-3,3-dimethylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methoxymethyl)-3,3-dimethylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and two methyl groups at the 3-position of the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3,3-dimethylazetidine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylazetidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can further improve the scalability of the synthesis. Additionally, purification techniques like distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methoxymethyl)-3,3-dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3,3-dimethylazetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(methoxymethyl)-3,3-dimethylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(methoxymethyl)-3,3-dimethylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The strained azetidine ring may also contribute to its reactivity and ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-dimethylazetidine: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
2-(hydroxymethyl)-3,3-dimethylazetidine: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.
2-(ethoxymethyl)-3,3-dimethylazetidine: Similar structure with an ethoxymethyl group, leading to variations in steric and electronic effects.
Uniqueness
2-(methoxymethyl)-3,3-dimethylazetidine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the strained azetidine ring and the methoxymethyl substituent makes it a valuable compound for research and industrial purposes.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-(methoxymethyl)-3,3-dimethylazetidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,3-dimethyl-1-bromobutane", "sodium hydride", "methanol", "tetrahydrofuran", "2-aminoethanol", "paraformaldehyde", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 3,3-dimethyl-1-bromobutane is reacted with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate.", "Step 2: The alkoxide intermediate is then reacted with methanol to form the corresponding methyl ether.", "Step 3: The methyl ether is then reacted with 2-aminoethanol in the presence of paraformaldehyde and acetic acid to form the corresponding imine intermediate.", "Step 4: The imine intermediate is then reduced with sodium borohydride to form the corresponding amine intermediate.", "Step 5: The amine intermediate is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 6: The hydrochloride salt is then reacted with sodium hydroxide in diethyl ether to form the final product, 2-(methoxymethyl)-3,3-dimethylazetidine." ] } | |
Numéro CAS |
1849269-28-8 |
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
2-(methoxymethyl)-3,3-dimethylazetidine |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-6(7)4-9-3/h6,8H,4-5H2,1-3H3 |
Clé InChI |
NVJALIQBNGJEBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1COC)C |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




